molecular formula C12H17N B13236128 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline

3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13236128
M. Wt: 175.27 g/mol
InChI Key: VVSWENIUGDNQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) family, a privileged scaffold in medicinal chemistry and drug discovery . The THIQ core structure is a secondary amine and is a key component in a wide array of natural products and pharmaceuticals, known for its diverse biological activities . Researchers value this scaffold for its presence in compounds that exhibit potent effects against various pathological conditions. Specifically, THIQ-based molecules have garnered significant interest for their potential as anticancer agents, with some derivatives functioning by targeting key cellular pathways such as the NF-κB signaling cascade, which plays a critical role in cell survival, proliferation, and inflammation . Beyond oncology, the THIQ structure is found in compounds with activity against neurodegenerative disorders, and some derivatives act as acetylcholinesterase inhibitors, a validated target for Alzheimer's disease therapy . The synthetic accessibility of the THIQ core via robust methods like the Pictet-Spengler condensation or Bischler-Napieralski reaction allows for the generation of diverse libraries for structure-activity relationship (SAR) studies . This particular 3,3,6-trimethyl derivative, with its specific alkyl substitution pattern, is offered as a building block for chemical synthesis and as a reference standard for researchers exploring new therapeutic agents in areas including but not limited to central nervous system (CNS) diseases, infectious diseases, and cancer biology . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3,3,6-trimethyl-2,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C12H17N/c1-9-4-5-10-8-13-12(2,3)7-11(10)6-9/h4-6,13H,7-8H2,1-3H3

InChI Key

VVSWENIUGDNQDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CNC(C2)(C)C)C=C1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce C(1)-substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate biological activities, such as enzyme inhibition or receptor binding . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Insights :

  • Methylation: 1-MeTIQ (1-methyl) is neuroprotective, while N-methyl-THIQ derivatives are neurotoxic due to oxidation to isoquinolinium ions, analogous to MPTP/MPP+ toxicity .
  • Methoxy Groups: 6,7-Dimethoxy-THIQ derivatives exhibit beta-adrenoceptor modulation but weaker activity compared to unsubstituted THIQs .
  • Phosphonic Acid : Introduces rigidity for peptide design, mimicking proline’s conformational control .

Pharmacological Activity Comparisons

THIQ derivatives display a spectrum of CNS-related effects:

Activity Compound Mechanism/Effect Reference
Neuroprotection 1-MeTIQ ↑ Glutathione, ↓ MAO activity, prevents dopamine depletion
Neurotoxicity N-Methyl-THIQ, THP (1BnTHIQ) ↓ Tyrosine hydroxylase, ↑ oxidative stress, mimics MPTP toxicity
Antidepressant TIQ, 1-MeTIQ Modulates monoamine reuptake; 1-MeTIQ more potent than TIQ
Beta-Adrenoceptor Modulation 6,7-Dimethoxy-THIQ Weak agonist/antagonist activity

Key Insights :

  • Neuroprotection vs. Toxicity : Substituent position dictates activity. 1-MeTIQ enhances antioxidant defenses, while N-methylation or benzyl groups (1BnTHIQ) induce dopaminergic neuron damage .
  • Antidepressant Efficacy : 1-MeTIQ shows superior activity to TIQ in rodent models, likely due to enhanced metabolic stability and BBB penetration .

Metabolic and Pharmacokinetic Comparisons

Metabolic pathways vary significantly among THIQ derivatives:

Compound Major Metabolites BBB Penetration Excretion (24 hrs) Reference
TIQ 4-Hydroxy-TIQ, Isoquinoline High (4.5× blood) 76% unchanged
1-MeTIQ 4-Hydroxy-1MeTIQ, 2-Methyl-1MeTIQ High (4.5× blood) 72% unchanged
N-Methyl-THIQ Isoquinolinium ion (via MAO oxidation) Moderate Not reported

Key Insights :

  • Hydroxylation : Both TIQ and 1-MeTIQ undergo 4-hydroxylation, but 1-MeTIQ produces fewer neurotoxic metabolites .
  • BBB Penetration : High BBB permeability is conserved across THIQs, enabling CNS activity .

Key Insights :

  • Phosphonic Acid Derivatives : Hydrogenation steps often yield mixtures of dihydro/tetrahydro products, complicating purification .
  • Trifluoromethyl Groups : Improve solubility but require specialized reagents for introduction .

Biological Activity

3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a notable compound within the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a significant class of alkaloids known for their structural diversity and biological activity. The THIQ scaffold has been associated with various pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. The synthesis of THIQ derivatives has been extensively studied to enhance their biological activities and optimize their therapeutic potential.

Biological Activities

1. Anticancer Activity

Research indicates that THIQ derivatives exhibit promising anticancer properties. A study evaluating various THIQ compounds demonstrated their ability to inhibit cancer cell proliferation across different types of cancer cell lines. For instance, specific derivatives showed significant activity against colorectal cancer cell lines with IC50 values ranging from 0.9 μM to 10.7 μM for KRas inhibition . Additionally, other studies have reported that certain THIQ analogs possess potent antiproliferative effects against breast cancer cell lines (e.g., MCF-7), with IC50 values as low as 0.08 μg/mL .

CompoundCancer TypeIC50 Value (μM)Mechanism of Action
GM-3-18Colorectal0.9 - 10.7KRas inhibition
GM-3-121Colorectal1.72Anti-angiogenesis
2bBreast (MCF-7)0.2Cell cycle arrest at G2/M phase

2. Neuroprotective Effects

THIQs are also recognized for their neuroprotective properties. Studies suggest that these compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. For example, certain THIQ derivatives have shown the ability to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease .

3. Anti-inflammatory Properties

The anti-inflammatory potential of THIQs has been documented in several studies. Compounds derived from the THIQ scaffold have been reported to inhibit pro-inflammatory cytokines and reduce inflammatory responses in vitro and in vivo. This suggests that THIQs could be explored as therapeutic agents for treating inflammatory diseases .

The mechanisms by which THIQ compounds exert their biological activities are multifaceted:

  • Receptor Modulation : Many THIQ derivatives act as ligands for various receptors including estrogen receptors and G-protein coupled receptors, influencing cellular signaling pathways related to growth and survival .
  • Enzyme Inhibition : Some THIQs inhibit enzymes involved in cancer progression and inflammation, such as cathepsin B and calpain . These inhibitory effects contribute to their anticancer and anti-inflammatory properties.
  • Oxidative Stress Reduction : THIQs may mitigate oxidative stress by enhancing antioxidant defenses within cells or directly scavenging reactive oxygen species .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Study on Colorectal Cancer : A study investigated the effects of synthesized THIQ derivatives on colorectal cancer cell lines. The results indicated that certain compounds significantly inhibited cell viability through KRas pathway modulation .
  • Neuroprotection in Alzheimer's Disease Models : In vitro experiments demonstrated that specific THIQ derivatives could reduce amyloid-beta aggregation in neuronal cell cultures, suggesting potential applications in Alzheimer's disease treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Key synthetic routes include reductive amination (e.g., LiAlH4-mediated reduction in THF for nitrovinyl precursors, yielding ~61% products) and catalytic hydrogenation (e.g., Pd/C under H2 with HCl, yielding ~53%) . Substituent positioning (e.g., methyl groups at C3 and C6) requires careful selection of reducing agents and solvents. For example, refluxing with 3,4,5-trimethoxybenzaldehyde in ethanol under argon enhances regioselectivity for bulky substituents .
Synthetic Route Reagents/Conditions Yield Key Reference
Reductive aminationLiAlH4, THF, 20 h61%
Catalytic hydrogenationPd/C, H2, HCl53%
Condensation with aldehydesArgon, ethanol, 16 h reflux~70%*

*Yield estimated from analogous procedures.

Q. How is structural characterization of 3,3,6-trimethyl derivatives performed to confirm regiochemistry?

  • Methodological Answer : Advanced NMR techniques (e.g., <sup>13</sup>C DEPT for distinguishing quaternary carbons) and HRMS are critical. For example, <sup>13</sup>C NMR signals at δ 56.0–57.2 ppm confirm methoxy groups, while signals at δ 108–148 ppm verify aromaticity in fused-ring systems . X-ray crystallography is used for resolving stereochemical ambiguities in enantiomeric forms .

Advanced Research Questions

Q. How do substituents (e.g., methyl groups at C3/C6) modulate the compound’s pharmacological profile?

  • Methodological Answer : Methyl groups enhance lipophilicity, influencing blood-brain barrier penetration, while methoxy substituents (e.g., 3,4,5-trimethoxy) improve antitumor activity by intercalating DNA. For example, derivatives with 3,4,5-trimethoxyphenyl groups show IC50 values <10 µM in leukemia cell lines . Comparative studies using isosteric replacements (e.g., replacing methyl with ethyl) reveal reduced activity due to steric hindrance .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. pro-inflammatory effects)?

  • Methodological Answer : Contradictions arise from assay variability (e.g., LPS-induced vs. TNF-α-induced inflammation models). Standardize in vitro assays (e.g., RAW264.7 macrophage NO inhibition) and validate with in vivo models (e.g., carrageenan-induced paw edema). Control for stereochemistry: (S)-enantiomers of tetrahydroisoquinoline-3-carboxylic acid derivatives show 10-fold higher anti-inflammatory activity than (R)-forms .

Q. How does stereochemistry at C1/C3 impact enantioselective synthesis and biological activity?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation (e.g., Ru-BINAP catalysts) achieve >90% ee. For example, (1S,3S)-methyl 6,7-dimethoxy-1-phenyl derivatives exhibit 5× higher dopamine receptor affinity than racemic mixtures . Activity loss in racemates underscores the need for chiral HPLC or enzymatic resolution during purification .

Methodological Recommendations

  • Synthesis : Prioritize catalytic hydrogenation for scalability and regiocontrol .
  • Characterization : Use HRMS (e.g., m/z 236.1286 for C13H17NO3<sup>+</sup>) and NOESY NMR to confirm stereochemistry .
  • Biological Assays : Include positive controls (e.g., doxorubicin for antitumor assays) and validate with orthogonal methods (e.g., SPR for receptor binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.